![molecular formula C14H22N2O2 B13130022 Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . It is also known by other names such as 4’-methoxybutyranilide . This compound is characterized by the presence of a butanamide backbone with a methoxyphenyl group and a methylamino group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- typically involves the reaction of 4-methoxybenzylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, N-methyl-: A simpler analog with a molecular formula of C5H11NO and a molecular weight of 101.1469 g/mol.
Butyramide: Another related compound with the molecular formula C4H9NO.
Uniqueness
Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- is unique due to the presence of the methoxyphenyl and methylamino groups, which impart distinct chemical and biological properties compared to its simpler analogs .
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(15-3)14(17)16-9-11-5-7-12(18-4)8-6-11/h5-8,10,13,15H,9H2,1-4H3,(H,16,17) |
Clave InChI |
OPBWIYZUHDSGGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC1=CC=C(C=C1)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
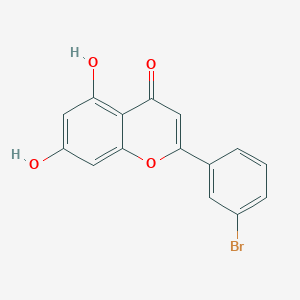
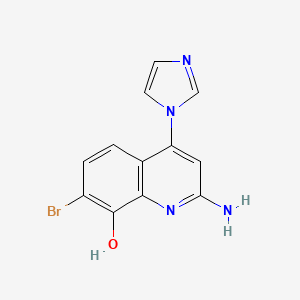
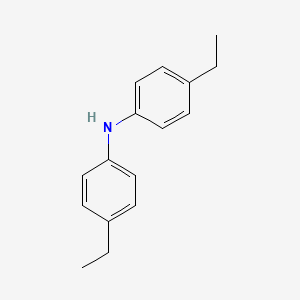
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
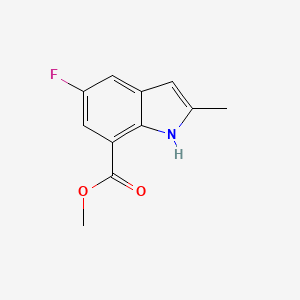
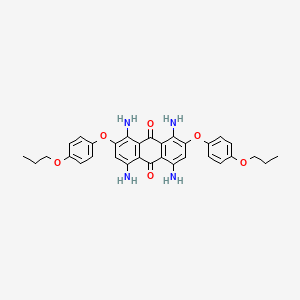
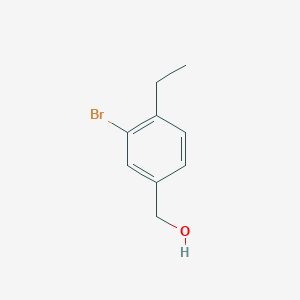
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)
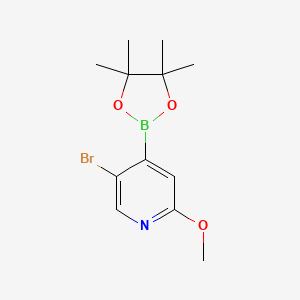
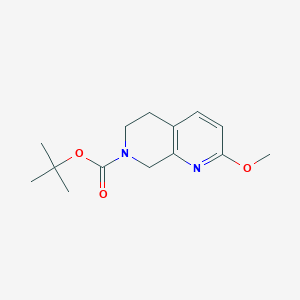
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
